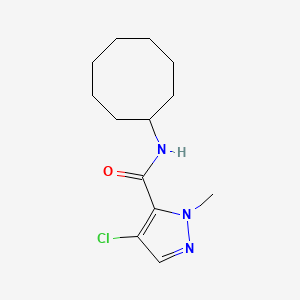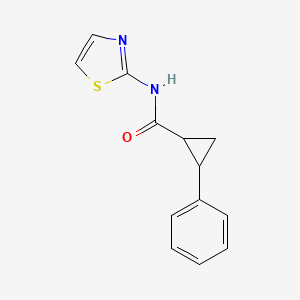
1-(2-methylphenyl)-4-(1-undecyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methylphenyl)-4-(1-undecyl-1H-benzimidazol-2-yl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core substituted with a 2-methylphenyl group and a benzimidazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylphenyl)-4-(1-undecyl-1H-benzimidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized via a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Substitution with 2-Methylphenyl Group:
Attachment of the Benzimidazole Moiety: The benzimidazole ring can be introduced through a condensation reaction between o-phenylenediamine and an appropriate carboxylic acid or aldehyde, followed by alkylation with an undecyl halide to introduce the undecyl chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-methylphenyl)-4-(1-undecyl-1H-benzimidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound’s structure suggests it could interact with biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer or anti-microbial research.
Materials Science: Its unique structural features may lend it properties useful in the development of novel materials, such as organic semiconductors or polymers.
Biological Studies: The compound could be used as a probe to study biological pathways and mechanisms, given its potential interactions with proteins and enzymes.
Wirkmechanismus
The mechanism by which 1-(2-methylphenyl)-4-(1-undecyl-1H-benzimidazol-2-yl)pyrrolidin-2-one exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole moiety is known for its ability to bind to DNA and proteins, which could be a key aspect of its mechanism.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(2-Methylphenyl)-4-(1-Decyl-1H-benzimidazol-2-yl)pyrrolidin-2-on: Ähnliche Struktur, aber mit einer kürzeren Alkylkette.
1-(2-Methylphenyl)-4-(1-Dodecyl-1H-benzimidazol-2-yl)pyrrolidin-2-on: Ähnliche Struktur, aber mit einer längeren Alkylkette.
1-(2-Methylphenyl)-4-(1-Undecyl-1H-benzimidazol-2-yl)pyrrolidin-3-on: Ähnliche Struktur, aber mit einer anderen Position der Carbonylgruppe.
Einzigartigkeit
Die Einzigartigkeit von 1-(2-Methylphenyl)-4-(1-Undecyl-1H-benzimidazol-2-yl)pyrrolidin-2-on liegt in seiner spezifischen Kombination von funktionellen Gruppen und der Länge der Undecylkette, die seine physikalischen und chemischen Eigenschaften wie Löslichkeit, Reaktivität und biologische Aktivität beeinflussen kann.
Eigenschaften
Molekularformel |
C29H39N3O |
|---|---|
Molekulargewicht |
445.6 g/mol |
IUPAC-Name |
1-(2-methylphenyl)-4-(1-undecylbenzimidazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C29H39N3O/c1-3-4-5-6-7-8-9-10-15-20-31-27-19-14-12-17-25(27)30-29(31)24-21-28(33)32(22-24)26-18-13-11-16-23(26)2/h11-14,16-19,24H,3-10,15,20-22H2,1-2H3 |
InChI-Schlüssel |
JFSCPOMFUMYERF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B10977655.png)
![3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B10977663.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B10977681.png)


![2-{[(4-Tert-butylphenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B10977709.png)

![2-{[(2-Ethoxyphenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B10977719.png)
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10977723.png)

![3-[(4-Methylpiperazin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10977752.png)
![methyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-leucinate](/img/structure/B10977757.png)
